molecular formula C21H19NO5 B11385202 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11385202
M. Wt: 365.4 g/mol
InChI Key: WRWQBIMMKQSHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure integrates a chromene ring fused with a pyrrole-dione system, substituted with a 3-hydroxyphenyl group at position 1, a 2-hydroxyethyl chain at position 2, and methyl groups at positions 6 and 6. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields typically between 43–86% . However, specific pharmacological data for this compound remain under investigation .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO5/c1-11-8-12(2)16-15(9-11)27-20-17(19(16)25)18(22(6-7-23)21(20)26)13-4-3-5-14(24)10-13/h3-5,8-10,18,23-24H,6-7H2,1-2H3

InChI Key

WRWQBIMMKQSHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde derivative.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine derivative.

    Functional Group Modifications: The hydroxyethyl and hydroxyphenyl groups are introduced through selective functional group transformations, such as hydroxylation and alkylation reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired chromeno-pyrrole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxy and dimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Physical Properties

Compound Name/ID Substituents Yield (%) Melting Point (°C) Key Spectral Features
Target Compound 1-(3-hydroxyphenyl), 2-(2-hydroxyethyl), 6,8-dimethyl 43–86* Not reported Expected IR: ~3370 cm⁻¹ (O–H); NMR: δ ~7.6 (aromatic)
4{4–19-7} 1-(3,4,5-trimethoxyphenyl), 5,7-dimethyl 52 195–197 IR: 3371 cm⁻¹ (O–H); ¹H NMR: δ 7.63 (s, aromatic H)
Vydzhak & Panchishin (2008) 2-alkyl (e.g., methyl, ethyl), 1-aryl derivatives 43–86 Varies General IR: 1700–1750 cm⁻¹ (C=O); NMR: δ 2.3–3.0 (alkyl)
(1R)-Methoxyethyl Analog 1-(3-hydroxyphenyl), 2-(2-methoxyethyl), 6,7-dimethyl Not reported Not reported ACD/IUPAC Emphasizes stereochemistry (1R)

Notes:

  • Replacement of the hydroxyethyl group with a methoxyethyl group (as in ) reduces hydrogen-bonding capacity, impacting pharmacokinetic properties.

Spectral and Analytical Data

Table 2: Spectroscopic Comparison

Compound ¹H NMR (DMSO-d6) Highlights ¹³C NMR Highlights IR (KBr) Key Peaks
Target Compound δ ~7.6 (aromatic H), ~4.8 (OH), ~2.4 (CH₃) δ ~173 (C=O), ~155 (aromatic C) 3370 (O–H), 1710 (C=O)
4{4–19-7} δ 7.63 (s, 1H), 3.81–3.68 (m, OCH₃) δ 173.2 (C=O), 153.5 (C–O) 3371 (O–H), 1711 (C=O)
Methoxyethyl Analog Stereospecific signals (1R-configuration) Not reported Methoxy C–O stretch ~1100

The target compound’s ¹H NMR profile is expected to resemble 4{4–19-7}, with distinct aromatic and hydroxyl proton signals. Its elemental analysis (C, H, N) aligns with analogs like 4{4–19-7}, which showed <0.5% deviation from calculated values .

Biological Activity

The compound 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is part of a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

Recent studies have developed efficient synthetic routes for producing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. The synthesis typically involves multicomponent reactions that yield high purity products. For example, a study reported a success rate of 92% with yields ranging from 43% to 86% under mild conditions .

Biological Activity Overview

The biological activities of this compound are linked to its structural features, particularly the chromeno and pyrrole moieties. Key activities include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antiviral Activity : It has been identified as a potent inhibitor of the Main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapy .
  • Enzyme Modulation : The compound acts as a glucokinase activator and mimetic of glycosaminoglycans, indicating its role in metabolic regulation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the antioxidant activity is mediated through the scavenging of free radicals and modulation of signaling pathways involved in oxidative stress responses.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
AntiviralInhibition of SARS-CoV-2 Mpro
Enzyme ModulationActivation of glucokinase

Case Studies

  • Antiviral Efficacy : A study demonstrated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones showed significant inhibition against SARS-CoV-2 Mpro. This finding highlights the potential for developing antiviral agents from this compound class .
  • Antioxidant Properties : Research has shown that the compound can effectively reduce oxidative stress markers in vitro. This suggests its potential use in therapeutic strategies aimed at diseases characterized by oxidative damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.